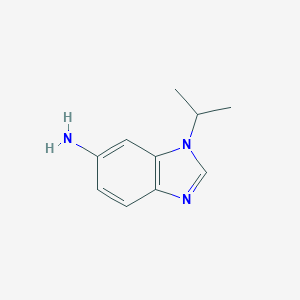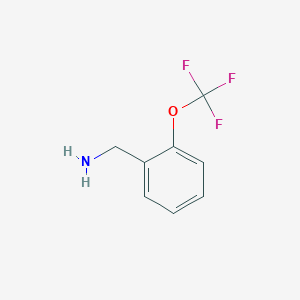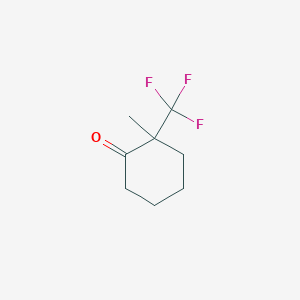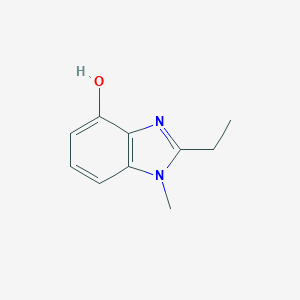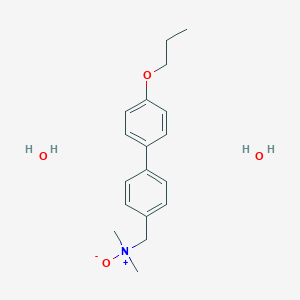
4'-Propoxybiphenyl-4-methyl-N,N-dimethylamineoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Propoxybiphenyl-4-methyl-N,N-dimethylamineoxide, commonly known as Oxdilin, is a chemical compound that belongs to the class of amine oxides. It is primarily used in scientific research applications as a surfactant, emulsifier, and solubilizer. The compound is known for its unique physicochemical properties, which make it an ideal candidate for various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4'-Propoxybiphenyl-4-methyl-N,N-dimethylamineoxide has been extensively used in scientific research applications due to its unique physicochemical properties. The compound is widely used as a surfactant, emulsifier, and solubilizer in various laboratory experiments. It is used in the formulation of various pharmaceuticals, cosmetics, and personal care products. The compound is also used as a stabilizer in the production of polymers and plastics.
Wirkmechanismus
The mechanism of action of 4'-Propoxybiphenyl-4-methyl-N,N-dimethylamineoxide is not fully understood. However, it is believed that the compound interacts with the hydrophobic and hydrophilic regions of the cell membrane, leading to the disruption of the membrane structure. This disruption results in increased permeability of the membrane, allowing the compound to enter the cell and exert its effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4'-Propoxybiphenyl-4-methyl-N,N-dimethylamineoxide have been studied extensively. The compound has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been shown to have anti-inflammatory and antioxidant effects. The compound has been used in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4'-Propoxybiphenyl-4-methyl-N,N-dimethylamineoxide has several advantages for laboratory experiments. It is a highly stable compound and can be stored for long periods without degradation. The compound is also highly soluble in water and organic solvents, making it easy to handle and use in various laboratory experiments. However, the compound has some limitations, such as its toxicity and potential environmental hazards. The compound should be handled with care, and proper safety measures should be taken to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the research and development of 4'-Propoxybiphenyl-4-methyl-N,N-dimethylamineoxide. One of the areas of interest is the development of new formulations and applications of the compound in the pharmaceutical, cosmetic, and personal care industries. The compound has also shown promise in the development of new materials such as polymers and plastics. Further research is needed to understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion
4'-Propoxybiphenyl-4-methyl-N,N-dimethylamineoxide is a unique chemical compound that has several applications in scientific research. The compound has been extensively studied for its physicochemical properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The compound has shown promise in various fields, and further research is needed to understand its full potential.
Synthesemethoden
The synthesis of 4'-Propoxybiphenyl-4-methyl-N,N-dimethylamineoxide involves the reaction of 4'-propoxybiphenyl-4-carboxylic acid with dimethylamine and hydrogen peroxide in the presence of a catalyst. The reaction takes place under mild conditions and produces high yields of the desired product. The purity of the compound can be increased by various purification techniques such as recrystallization, chromatography, and distillation.
Eigenschaften
CAS-Nummer |
162439-90-9 |
|---|---|
Produktname |
4'-Propoxybiphenyl-4-methyl-N,N-dimethylamineoxide |
Molekularformel |
C18H27NO4 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N,N-dimethyl-1-[4-(4-propoxyphenyl)phenyl]methanamine oxide;dihydrate |
InChI |
InChI=1S/C18H23NO2.2H2O/c1-4-13-21-18-11-9-17(10-12-18)16-7-5-15(6-8-16)14-19(2,3)20;;/h5-12H,4,13-14H2,1-3H3;2*1H2 |
InChI-Schlüssel |
XVGQMTCEADOBAD-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C[N+](C)(C)[O-].O.O |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C[N+](C)(C)[O-].O.O |
Andere CAS-Nummern |
162439-90-9 |
Synonyme |
4'-propoxybiphenyl-4-methyl-N,N-dimethylamineoxide PBIPAO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



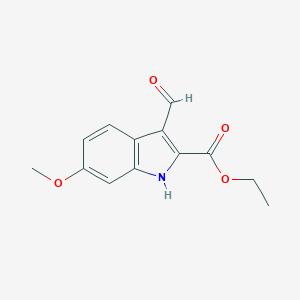
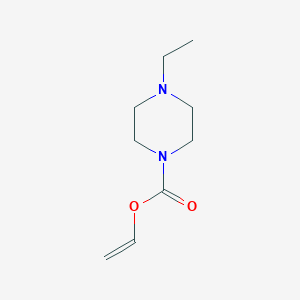
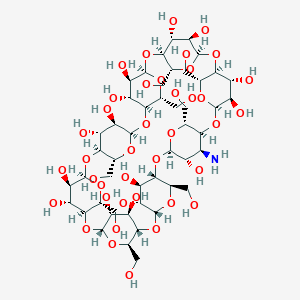
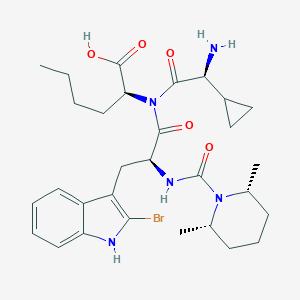
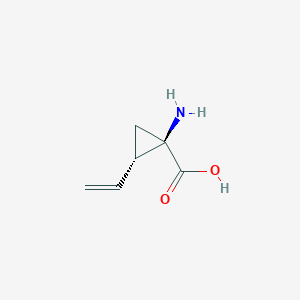

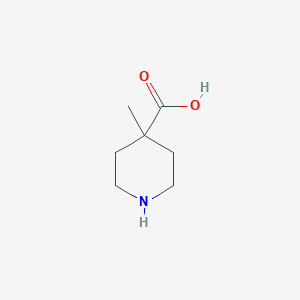
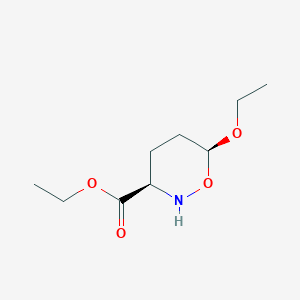
![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)
